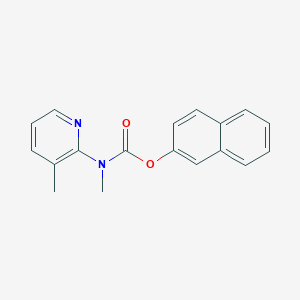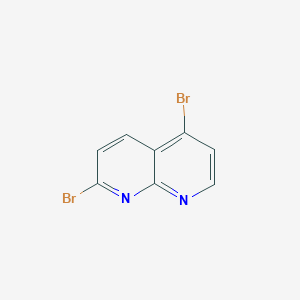
2-(2,3,4,5-Tetramethylbenzylidene)-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3,4,5-Tetramethylbenzylidene)-1H-indene-1,3(2H)-dione is a complex organic compound characterized by its unique structure, which includes a benzylidene group attached to an indene-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4,5-Tetramethylbenzylidene)-1H-indene-1,3(2H)-dione typically involves the condensation of 2,3,4,5-tetramethylbenzaldehyde with 1H-indene-1,3(2H)-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(2,3,4,5-Tetramethylbenzylidene)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced forms. Substitution reactions can introduce new functional groups into the molecule, leading to a variety of derivatives .
科学的研究の応用
2-(2,3,4,5-Tetramethylbenzylidene)-1H-indene-1,3(2H)-dione has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(2,3,4,5-Tetramethylbenzylidene)-1H-indene-1,3(2H)-dione involves its interaction with molecular targets through various pathways. The compound’s structure allows it to participate in multiple types of chemical reactions, which can lead to the formation of active intermediates or products that exert specific effects. The exact molecular targets and pathways depend on the context of its application, such as its use in biological systems or chemical synthesis .
類似化合物との比較
Similar Compounds
2-(2,3,4,5-Tetramethylbenzylidene)-1H-indene-1,3(2H)-dione:
Phenylboronic ester derivatives: These compounds have similar structural features and are used in various applications, including organic synthesis and catalysis.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties. The presence of multiple methyl groups on the benzylidene moiety can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .
特性
CAS番号 |
54689-89-3 |
|---|---|
分子式 |
C20H18O2 |
分子量 |
290.4 g/mol |
IUPAC名 |
2-[(2,3,4,5-tetramethylphenyl)methylidene]indene-1,3-dione |
InChI |
InChI=1S/C20H18O2/c1-11-9-15(14(4)13(3)12(11)2)10-18-19(21)16-7-5-6-8-17(16)20(18)22/h5-10H,1-4H3 |
InChIキー |
ZOADEGWIGWOJKM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1C)C)C)C=C2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Pentenamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N-methyl-2-(1-methylethyl)-, (2S)-](/img/structure/B11836832.png)


![1-(2-methoxyethyl)-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]piperidin-4-amine](/img/structure/B11836863.png)


![2-Hydroxy-4-{[(quinolin-3-yl)methyl]amino}benzoic acid](/img/structure/B11836868.png)



![3A-(2,4-dimethylphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B11836879.png)



